4-Phenyl-n-propylphthalazin-1-amine
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Overview
Description
4-Phenyl-n-propylphthalazin-1-amine is an organic compound with the molecular formula C17H17N3 It is a derivative of phthalazine, a bicyclic heterocycle, and features a phenyl group and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-n-propylphthalazin-1-amine typically involves the reaction of phthalazine with phenyl and propyl substituents. One common method is the reductive amination of phthalazine with phenylpropylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst . The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-n-propylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the phenyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyl-n-propylphthalazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Phenyl-n-propylphthalazin-1-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, lacking the phenyl and propyl groups.
Phenylphthalazine: Similar structure but without the propyl group.
Propylphthalazine: Similar structure but without the phenyl group.
Uniqueness
4-Phenyl-n-propylphthalazin-1-amine is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23099-87-8 |
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Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-phenyl-N-propylphthalazin-1-amine |
InChI |
InChI=1S/C17H17N3/c1-2-12-18-17-15-11-7-6-10-14(15)16(19-20-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
IYVBAXDFYJYFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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